molecular formula C14H13ClN2O4S B2633380 3-(1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034235-66-8

3-(1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2633380
CAS RN: 2034235-66-8
M. Wt: 340.78
InChI Key: GJGZAOFFZSXNTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidin-2,4-dione (TZD) analogues, such as “3-(1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione”, has been a topic of interest in recent years . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety, also called glitazone, is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .

Scientific Research Applications

Antimicrobial Activity

This compound has shown promising antimicrobial activity. It has been evaluated against selected fungal and bacterial strains, with moderate to promising activity against the selected species of microbial strains . The antimicrobial potential was evaluated using the serial tube dilution method .

Antioxidant Activity

The compound has demonstrated significant antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity was used to assess the antioxidant potential of the synthesized analogues . In antioxidant evaluation studies, the analogue H5 with IC 50 = 14.85 μg/mL was found to be the most active molecule .

Anticancer Activity

The compound has shown mild anticancer potential. The anticancer potential of the selected molecules was assessed against DU-145 cancer cell lines using MTT assay . The results of anticancer evaluation revealed that all the screened derivatives possess mild anticancer potential .

Drug-likeness

The in-silico ADME studies revealed that all the compounds were found to be drug-like . This suggests that the compound has the potential to be developed into a therapeutic drug.

Reactions at the Benzylic Position

The compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Docking Simulation

The compound has been used in docking simulations. The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles

The compound can be used in the synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles . This method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtained different products with structural diversity .

properties

IUPAC Name

3-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-21-11-3-2-8(15)4-10(11)13(19)16-5-9(6-16)17-12(18)7-22-14(17)20/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGZAOFFZSXNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione

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